molecular formula C18H33N3O6S B12315960 Ho-apeg4-oh n-biotin

Ho-apeg4-oh n-biotin

Cat. No.: B12315960
M. Wt: 419.5 g/mol
InChI Key: NYEUWOGNEWCFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HO-apeg4-oh n-biotin: is a compound that combines biotin with a polyethylene glycol (PEG) chainThe PEG chain enhances the solubility and biocompatibility of the compound, making it useful for various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HO-apeg4-oh n-biotin involves the chemical conjugation of biotin with a PEG chain. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: HO-apeg4-oh n-biotin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: HO-apeg4-oh n-biotin is used as a reagent for bioconjugation and labeling of molecules. It is particularly useful in the synthesis of biotinylated compounds for various analytical techniques .

Biology: In biological research, this compound is used for labeling and capturing biomolecules. The biotin-avidin interaction is exploited in techniques such as enzyme-linked immunosorbent assays (ELISA) and immunoprecipitation .

Medicine: this compound is used in diagnostic assays and therapeutic applications. It is employed in the development of biotinylated drugs and imaging agents for targeted delivery and detection .

Industry: In the industrial sector, this compound is used in the production of biotinylated enzymes and other biocatalysts. It is also utilized in the manufacture of biotinylated polymers and materials for various applications .

Mechanism of Action

HO-apeg4-oh n-biotin exerts its effects through the biotin moiety, which binds with high affinity to avidin or streptavidin. This interaction is utilized in various biochemical assays and applications. The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to be used in aqueous environments and biological systems .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: HO-apeg4-oh n-biotin is unique due to its optimal PEG chain length, which provides a balance between solubility, biocompatibility, and flexibility. This makes it highly effective for various bioconjugation and labeling applications .

Properties

Molecular Formula

C18H33N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

N,N-bis[2-(2-hydroxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)

InChI Key

NYEUWOGNEWCFCZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2

Origin of Product

United States

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